molecular formula C6H6O3 B14585434 (2-Oxooxolan-3-ylidene)acetaldehyde CAS No. 61203-05-2

(2-Oxooxolan-3-ylidene)acetaldehyde

Cat. No.: B14585434
CAS No.: 61203-05-2
M. Wt: 126.11 g/mol
InChI Key: UFQGMUYLSXPZNC-UHFFFAOYSA-N
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Description

Historical Perspectives on Related α,β-Unsaturated Lactones and Aldehydes in Organic Synthesis

The history of α,β-unsaturated carbonyl compounds, a class that includes both α,β-unsaturated lactones and aldehydes, is deeply rooted in the development of organic synthesis. These compounds are recognized as pivotal building blocks due to their conjugated system, which imparts unique reactivity. rsc.orgwikipedia.org The exploration of α,β-unsaturated aldehydes as versatile reagents has been a continuous focus in fine organic synthesis, with applications in the production of dyes, pesticides, and pharmaceuticals. nih.gov Their high reactivity makes them valuable in the targeted synthesis of complex natural products. nih.govacs.org

The study of lactones, which are cyclic esters, dates back to 1844 when Théophile-Jules Pelouze first described them. wikipedia.org The nomenclature and classification of lactones, including α, β, γ, and δ-lactones, were further established by Wilhelm Rudolph Fittig in 1880. wikipedia.org Among these, α,β-unsaturated lactones have garnered significant attention for their presence in numerous biologically active natural products and their potential as therapeutic agents. researchgate.netnih.gov The development of synthetic methodologies to access these structures, such as ring-closing metathesis and intramolecular acylations, has been a significant area of research. researchgate.net The catalytic synthesis of α,β-unsaturated carbonyl compounds has seen remarkable advancements, with carbonylation reactions being a key atom-efficient method. rsc.org

The Significance of (2-Oxooxolan-3-ylidene)acetaldehyde in Contemporary Organic Chemistry Research

While extensive research dedicated solely to this compound is not widely documented in prominent literature, its significance can be inferred from its structural motifs. As a bifunctional molecule, it incorporates both an α,β-unsaturated aldehyde and a γ-lactone ring system (specifically, an oxolan-2-one). This combination of functional groups makes it a highly versatile intermediate in organic synthesis.

α,β-Unsaturated aldehydes are crucial electrophiles in a variety of synthetic transformations, including Michael additions, Diels-Alder reactions, and other cycloadditions. wikipedia.orgnih.gov The aldehyde group can undergo nucleophilic attack and a range of condensation reactions. wikipedia.org Similarly, the α,β-unsaturated lactone moiety is a key pharmacophore in many natural products with diverse biological activities, including immunosuppressive effects. nih.gov Therefore, this compound represents a valuable scaffold for the synthesis of complex molecules and for the generation of chemical libraries for drug discovery. Its potential application lies in its ability to participate in cascade reactions, where multiple bonds are formed in a single operation, leading to a rapid increase in molecular complexity.

Structural Features and Inherent Reactivity Modalities of this compound

The structure of this compound is characterized by a five-membered γ-lactone ring (oxolan-2-one) with an exocyclic double bond at the C3 position. This double bond is conjugated to an acetaldehyde (B116499) group, creating an α,β-unsaturated aldehyde system.

Key Structural Features:

γ-Lactone (Oxolan-2-one) Ring: A five-membered cyclic ester. γ-Lactones are generally stable and are found in many natural products. wikipedia.orgmdpi.com

α,β-Unsaturated Aldehyde: The core of the molecule's reactivity, with electrophilic centers at the carbonyl carbon and the β-carbon of the double bond. wikipedia.org

Exocyclic Double Bond: This feature can influence the strain and reactivity of the lactone ring system.

Inherent Reactivity Modalities:

The conjugated system dictates the primary modes of reactivity:

1,2-Addition (Direct Addition): Nucleophiles can attack the electrophilic carbonyl carbon of the aldehyde group. This is typical for strong, "hard" nucleophiles like organolithium reagents or Grignard reagents. wikipedia.org

1,4-Addition (Conjugate Addition or Michael Addition): "Soft" nucleophiles, such as enamines, cyanides, or cuprates, tend to attack the electrophilic β-carbon. This is a vinylogous reaction pathway. wikipedia.orgmdpi.com

Cycloaddition Reactions: The electron-deficient double bond can act as a dienophile in Diels-Alder reactions, reacting with a conjugated diene to form a six-membered ring.

Reactions at the α-Position: The protons on the carbon adjacent to the lactone carbonyl can be acidic and may be removed by a strong base to form an enolate, allowing for further functionalization.

Aldehyde-Specific Reactions: The aldehyde group can participate in reactions such as Wittig olefination, reductions to an alcohol, and oxidations to a carboxylic acid.

The interplay of these reactive sites allows for complex and selective transformations, making this compound a potentially powerful tool in synthetic organic chemistry.

Current Research Gaps and Future Directions in the Study of this compound

The limited specific literature on this compound highlights several research gaps and opportunities for future investigation.

Current Research Gaps:

Optimized Synthesis: A robust and high-yielding synthesis of this compound has not been prominently reported. Developing an efficient synthetic route would be the first step to enabling broader investigation.

Reactivity Profiling: A systematic study of its reactivity with a wide range of nucleophiles, dienes, and other reagents is needed to fully understand its synthetic potential. The regioselectivity (1,2- vs. 1,4-addition) under various conditions is a key area for exploration.

Asymmetric Catalysis: The development of enantioselective transformations using this prochiral substrate would be of high value, particularly for the synthesis of chiral, biologically active molecules.

Biological Evaluation: The biological activity of this compound and its simple derivatives is largely unknown. Given that the α,β-unsaturated lactone motif is present in many bioactive compounds, screening for various biological activities (e.g., antimicrobial, anticancer, immunosuppressive) is a logical next step.

Future Directions:

Total Synthesis of Natural Products: this compound could serve as a key building block in the total synthesis of complex natural products containing the γ-lactone and/or α,β-unsaturated aldehyde moieties.

Diversity-Oriented Synthesis: Its multiple reactive sites make it an ideal starting point for diversity-oriented synthesis, allowing for the rapid generation of a library of structurally diverse compounds for high-throughput screening.

Development of Novel Cascade Reactions: Designing novel cascade reactions initiated by a selective reaction at one of the electrophilic sites could lead to the efficient construction of complex polycyclic systems.

Polymer Chemistry: α,β-Unsaturated carbonyl compounds are known to undergo polymerization. wikipedia.org The potential of this compound as a monomer for the synthesis of functional polymers could be explored.

In essence, this compound stands as a molecule of significant untapped potential, bridging the well-established chemistries of α,β-unsaturated aldehydes and lactones. Future research in these outlined areas could elevate its status from a chemical curiosity to a valuable tool in modern organic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61203-05-2

Molecular Formula

C6H6O3

Molecular Weight

126.11 g/mol

IUPAC Name

2-(2-oxooxolan-3-ylidene)acetaldehyde

InChI

InChI=1S/C6H6O3/c7-3-1-5-2-4-9-6(5)8/h1,3H,2,4H2

InChI Key

UFQGMUYLSXPZNC-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C1=CC=O

Origin of Product

United States

Synthetic Methodologies for 2 Oxooxolan 3 Ylidene Acetaldehyde and Its Precursors

Retrosynthetic Analysis of (2-Oxooxolan-3-ylidene)acetaldehyde

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. slideshare.net This process, pioneered by E.J. Corey, allows chemists to devise a logical synthetic plan by identifying key bond disconnections and functional group interconversions. slideshare.net

For this compound, the primary disconnection points are the carbon-carbon double bond and the lactone ring. A key strategy involves a disconnection of the aldehyde group, which can be introduced through various homologation reactions. youtube.com The exocyclic double bond suggests a Wittig-type reaction or an aldol (B89426) condensation as potential final steps in the synthesis. The γ-butyrolactone core can be traced back to acyclic precursors or derived from furan (B31954) or tetrahydrofuran (B95107) building blocks. This analysis reveals multiple convergent synthetic pathways, offering flexibility in the choice of starting materials and reaction conditions.

Classical Synthetic Routes to this compound

Classical approaches to the synthesis of this compound have laid the groundwork for more advanced methodologies. These routes often involve multi-step sequences and have been refined over time to improve yields and selectivity.

Approaches Involving Lactone Ring Formation from Acyclic Precursors

One of the fundamental strategies for constructing the γ-butyrolactone ring of this compound involves the cyclization of acyclic precursors. This can be achieved through various methods, such as the intramolecular esterification of a γ-hydroxy carboxylic acid or its derivatives. The challenge in this approach lies in the selective formation of the five-membered lactone ring over other potential side reactions.

Another classical method involves the reaction of a suitable precursor with urea, which upon heating, can facilitate the formation of the oxazolidinone ring, a related heterocyclic structure. For instance, the synthesis of Mephenoxalone, a compound containing an oxazolidinone ring, was achieved by fusing 3-o-methoxyphenoxy-1,2-propanediol with urea. semanticscholar.org While not a direct synthesis of the target molecule, this illustrates a classical cyclization strategy that could be adapted.

Methodologies Utilizing Furan Derivatives and Directed Aldehyde Introduction

Furan derivatives serve as versatile starting materials for the synthesis of γ-butyrolactones. The oxidation of a furan ring can lead to the formation of a butenolide, which can then be further functionalized. A directed introduction of the aldehyde group is a critical step in these methodologies. This can be accomplished through formylation reactions or by the manipulation of existing functional groups on the furan ring.

Strategies Employing Tetrahydrofuran Derivatives as Foundational Building Blocks

Tetrahydrofuran (THF) derivatives provide a more direct route to the lactone core of the target molecule. youtube.com The oxidation of a readily available alcohol on the THF ring can yield the corresponding ketone. For example, 3-hydroxy tetrahydrofuran can be oxidized to 3-oxo-tetrahydrofuran using various oxidizing agents. google.com One such method employs a catalytic amount of 2,2,6,6-tetramethyl-piperidine-N-oxyl (TEMPO) with trichloroisocyanuric acid. google.com Once the 3-oxo-tetrahydrofuran is obtained, subsequent reactions can be employed to introduce the exocyclic acetaldehyde (B116499) moiety.

Modern and Sustainable Synthetic Approaches for this compound

Recent advancements in synthetic chemistry have focused on developing more efficient, sustainable, and atom-economical methods. These modern approaches often utilize catalytic systems to achieve high selectivity and yields under milder reaction conditions.

Catalytic Synthesis Protocols

Catalytic methods offer significant advantages over stoichiometric reactions by reducing waste and often providing access to novel reaction pathways. For the synthesis of aldehyde-containing compounds, various catalytic systems have been developed. For instance, the dehydrogenation of monoalkyl ethers of ethylene (B1197577) glycol to produce alkoxy acetaldehydes can be achieved using a reduced copper catalyst. google.com

Below is a table summarizing various catalytic approaches relevant to the synthesis of aldehydes and related functional groups:

Catalyst SystemReaction TypeSubstratesProductYield (%)Reference
Reduced CopperDehydrogenationMethoxyethanolMethoxy acetaldehyde90% (efficiency) google.com
BCC-7Acetylene HydrationAcetylene, WaterAcetaldehyde65.7% e3s-conferences.org
[(C₆H₆)(PCy₃)(CO)RuH]⁺BF₄⁻Oxidative C-H Coupling3-Methoxyphenol, Benzaldehyde2-Benzoyl-3-methoxyphenol~20% (combined) nih.gov
Potassium CyanideAldol Condensation/Cyclizationo-Nitroacetophenones, Aldehydes2-(3-Oxoindolin-2-yl)acetonitrilesup to 85% mdpi.com

Green Chemistry Principles and Practices in this compound Synthesis

The application of green chemistry principles is paramount in modern organic synthesis to minimize environmental impact and enhance safety. uniroma1.it For a target molecule like this compound, several green chemistry strategies could be envisioned.

Atom Economy and Waste Prevention: Traditional multi-step syntheses often generate significant chemical waste. A key green chemistry objective is to design synthetic pathways with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product. One-pot reactions or cascade reactions, which combine multiple synthetic steps without isolating intermediates, are particularly valuable in this regard. mdpi.com For instance, a hypothetical one-pot synthesis starting from a suitable precursor could significantly reduce solvent and energy consumption associated with workup and purification at each step.

Use of Safer Solvents and Reagents: The choice of solvents and reagents is a critical aspect of green synthesis. Whenever possible, hazardous substances should be replaced with safer alternatives. For the synthesis of this compound, this could involve:

Replacing chlorinated solvents with greener alternatives like water, ethanol, or supercritical fluids.

Utilizing solid acid or base catalysts to avoid corrosive and hazardous liquid acids or bases.

Employing catalytic methods over stoichiometric reagents to reduce waste. For example, catalytic oxidation methods could be used to introduce the aldehyde functionality.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The development of highly active catalysts that can promote reactions under milder conditions is a central theme in green chemistry. nih.gov Microwave-assisted or ultrasound-assisted synthesis can also be explored to enhance reaction rates and reduce reaction times, thereby improving energy efficiency. nih.gov

A comparative table of potential green solvents is provided below:

SolventKey Green AttributesPotential Application in Synthesis
WaterNon-toxic, non-flammable, readily availableAldol-type condensations, if reactants are sufficiently soluble.
EthanolRenewable, biodegradable, low toxicityGeneral solvent for reactions and extractions.
Supercritical CO₂Non-toxic, non-flammable, easily removedCan be used for extractions and as a reaction medium for certain catalytic processes. yale.edu
2-Methyltetrahydrofuran (2-MeTHF)Derived from renewable resources, forms azeotropes with water for easy removalReplacement for less green ethereal solvents like THF or diethyl ether.

Flow Chemistry and Continuous Synthesis Methodologies for this compound

Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, including enhanced safety, better process control, and easier scalability. ucd.ieeuropa.eu For a potentially reactive molecule like an α,β-unsaturated aldehyde, flow chemistry can be particularly beneficial.

Enhanced Safety and Heat Transfer: Many reactions used in organic synthesis are highly exothermic. In a flow reactor, the high surface-area-to-volume ratio allows for efficient heat dissipation, preventing thermal runaways and improving the safety profile of the process. europa.eu This would be crucial for reactions such as oxidations or condensations that might be employed in the synthesis of this compound.

Precise Control over Reaction Parameters: Flow systems enable precise control over reaction time, temperature, and stoichiometry by adjusting flow rates and reactor dimensions. researchgate.net This level of control can lead to higher yields and selectivities, minimizing the formation of byproducts. For the synthesis of a specific isomer of this compound, this precision would be highly advantageous.

Telescoping of Reactions: Multiple reaction steps can be "telescoped" in a continuous flow setup, where the output of one reactor is directly fed into the next. researchgate.net This eliminates the need for intermediate workups and purifications, saving time, solvent, and resources. A hypothetical flow synthesis of this compound could involve a sequence of reactors for precursor formation, condensation, and initial purification.

A table outlining the potential benefits of flow chemistry for this synthesis is presented below:

Feature of Flow ChemistryBenefit for this compound Synthesis
Improved Heat TransferSafer handling of exothermic reaction steps. europa.eu
Precise Reaction ControlHigher selectivity and yield of the desired (E) or (Z) isomer. researchgate.net
Rapid MixingIncreased reaction rates and efficiency.
Ease of Automation and ScalabilityConsistent product quality and straightforward production scale-up. ucd.ie
In-line PurificationIntegration of purification steps, such as solid-phase extraction, to streamline the process.

Advanced Purification and Isolation Techniques for Research-Grade this compound

Obtaining research-grade this compound, with purity typically exceeding 98%, necessitates advanced purification techniques due to the compound's polarity and potential for reactivity.

Chromatographic Methods:

Flash Column Chromatography: This is a standard method for purifying organic compounds. For a polar molecule like the target aldehyde, silica (B1680970) gel would likely be the stationary phase, with a gradient of non-polar to polar solvents (e.g., hexane/ethyl acetate) as the mobile phase.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity, Prep-HPLC is the method of choice. A reverse-phase column (e.g., C18) with a mobile phase of water and acetonitrile (B52724) or methanol (B129727) would be suitable for separating the target compound from closely related impurities.

Distillation and Crystallization:

Extractive Distillation: If the compound has a suitable boiling point, extractive distillation could be employed. This involves adding a solvent to the mixture to alter the relative volatilities of the components, facilitating their separation. google.com

Crystallization: If the compound is a solid at room temperature, crystallization from an appropriate solvent system can be a highly effective method for achieving high purity. This technique relies on the differences in solubility between the desired compound and its impurities.

Other Techniques:

Treatment with Purifying Agents: Impurities such as unreacted starting aldehydes can sometimes be removed by treatment with specific reagents. For example, certain amine compounds can react selectively with aldehydes, allowing for their removal. google.com

Solid-Phase Extraction (SPE): SPE cartridges can be used for rapid purification by selectively retaining the target compound or the impurities on a solid support, which can then be washed away or eluted.

A summary of applicable purification techniques is provided in the table below:

Purification TechniquePrinciple of SeparationSuitability for this compound
Flash ChromatographyAdsorption onto a solid phase (e.g., silica gel) and elution with a solvent gradient.Standard method for initial purification.
Preparative HPLCPartitioning between a stationary phase (e.g., C18) and a liquid mobile phase under high pressure.Ideal for obtaining high-purity research-grade material.
Extractive DistillationAlteration of relative volatilities by adding a solvent. google.comPotentially applicable if the compound is thermally stable.
CrystallizationDifferential solubility in a given solvent at different temperatures.Effective if the compound is a crystalline solid.

Mechanistic Investigations of Reactions Involving 2 Oxooxolan 3 Ylidene Acetaldehyde

Fundamental Reactivity Patterns of the α,β-Unsaturated Aldehyde Moiety in (2-Oxooxolan-3-ylidene)acetaldehyde

The α,β-unsaturated aldehyde functionality in this compound is characterized by a conjugated system that includes the carbonyl group and the carbon-carbon double bond. This conjugation results in two primary electrophilic sites: the carbonyl carbon and the β-carbon. jove.com The distribution of electron density makes the molecule susceptible to both direct (1,2-addition) and conjugate (1,4-addition) nucleophilic attacks. libretexts.orgwikipedia.org

Nucleophilic Additions to the Carbonyl Group

Direct nucleophilic addition, or 1,2-addition, involves the attack of a nucleophile on the electrophilic carbonyl carbon. This process leads to the formation of a tetrahedral intermediate, which upon protonation, yields an allylic alcohol. The reactivity of the aldehyde group in this compound is influenced by both steric and electronic factors. Generally, aldehydes are more reactive towards nucleophiles than ketones due to less steric hindrance and greater polarization of the carbonyl group. rsc.org

Strong, "hard" nucleophiles, such as Grignard reagents and organolithium compounds, typically favor 1,2-addition. libretexts.org The irreversibility of these reactions under kinetic control often leads to the predominance of the 1,2-addition product. libretexts.org

Table 1: Predicted Outcome of 1,2-Nucleophilic Addition to this compound

Nucleophile (Nu:)Reagent TypePredicted Product
R-MgXGrignard Reagent1-(2-Oxooxolan-3-ylidene)alkan-1-ol
R-LiOrganolithium1-(2-Oxooxolan-3-ylidene)alkan-1-ol
NaBH₄Hydride Reagent(E)-(2-Oxooxolan-3-ylidene)ethanol

Conjugate Additions (Michael Reactions) and Their Stereoselectivity

Conjugate addition, also known as the Michael reaction, involves the nucleophilic attack at the β-carbon of the α,β-unsaturated system. masterorganicchemistry.comlibretexts.org This 1,4-addition is favored by "soft" nucleophiles, which are generally weaker bases. nih.gov The reaction proceeds through a resonance-stabilized enolate intermediate, which is then protonated at the α-carbon to yield the final saturated product. libretexts.orgwikipedia.org Common nucleophiles for Michael additions include enolates, amines, thiols, and Gilman reagents (organocuprates). wikipedia.orgpressbooks.pub

The stereoselectivity of the Michael addition is a critical aspect, as the reaction can generate new stereocenters at both the α- and β-carbons of the original double bond. libretexts.org The stereochemical outcome is influenced by the structure of the substrate, the nucleophile, the catalyst, and the reaction conditions. For exocyclic systems similar to this compound, the approach of the nucleophile can be directed by the existing ring structure, potentially leading to high diastereoselectivity. Asymmetric catalysis, employing chiral catalysts, can be utilized to achieve high enantioselectivity in these additions. masterorganicchemistry.com

Table 2: Common Nucleophiles in Michael Additions to α,β-Unsaturated Aldehydes

Nucleophile ClassExampleProduct Type
EnolatesDiethyl malonate1,5-Dicarbonyl compound
AminesSecondary aminesβ-Amino aldehyde
ThiolsThiophenolsβ-Thioether aldehyde
Organocuprates(CH₃)₂CuLiβ-Alkyl aldehyde

Electrophilic Transformations and Subsequent Rearrangements

While the primary reactivity of the α,β-unsaturated aldehyde is with nucleophiles, the electron-rich C=C double bond can also react with certain electrophiles. For instance, halogenation with reagents like bromine (Br₂) can lead to the formation of a dihalo-derivative. The initial electrophilic attack may be followed by nucleophilic capture by the bromide ion or the solvent.

Furthermore, under specific conditions, rearrangements can occur. For example, acid-catalyzed isomerization could potentially shift the position of the double bond. Photochemical conditions might also induce [2+2] cycloadditions or other rearrangements, although such reactions would be highly dependent on the specific reaction setup.

Reactivity of the Lactone Ring in this compound

The γ-butyrolactone ring in the molecule is a cyclic ester and exhibits reactivity characteristic of this functional group. The primary reactions involve nucleophilic attack at the carbonyl carbon of the ester, leading to ring-opening.

Ring-Opening Reactions and Derivatization Pathways

The lactone ring can be opened by various nucleophiles under both acidic and basic conditions. acs.orgacs.org

Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, activating the carbonyl carbon towards nucleophilic attack by water. This proceeds via an A_AC_2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). acs.orgresearchgate.net In strongly acidic media, a shift towards an A_AC_1 (unimolecular) mechanism may occur. researchgate.net Basic hydrolysis involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon, followed by cleavage of the acyl-oxygen bond. acs.org The product in both cases, after workup, would be 4-hydroxy-2-(carboxymethyl)butanoic acid.

Aminolysis/Ammonolysis: Reaction with amines or ammonia (B1221849) leads to the formation of amides. This is a common derivatization pathway.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the lactone to a diol, specifically 2-(2-hydroxyethyl)butane-1,4-diol.

Palladium-catalyzed ring-opening reactions have also been reported for similar lactone systems, offering alternative pathways for derivatization. nih.gov

Esterification and Transesterification Pathways

While the lactone is already an ester, it can undergo transesterification in the presence of an alcohol and a suitable catalyst (acid or base). acs.org For example, reacting this compound with an alcohol (R'OH) under acidic conditions could lead to an equilibrium mixture containing the ring-opened hydroxy ester. researchgate.net

The interconversion between γ-hydroxybutyric acid (GHB) and γ-butyrolactone (GBL) is a well-studied equilibrium. researchgate.net Similarly, the esterification of the corresponding hydroxy acid formed from ring-opening can lead back to the lactone or to a linear polyester (B1180765) under polymerization conditions. rsc.org The propensity for ring-opening polymerization of lactones is dependent on ring strain, with γ-butyrolactone being relatively less strained. researchgate.netrsc.org

Pericyclic Reactions and Rearrangements Involving this compound

Pericyclic reactions, which proceed through a concerted, cyclic transition state, represent a powerful class of transformations in organic synthesis. For a molecule like this compound, the conjugated π-system offers opportunities for various pericyclic reactions, including cycloadditions and sigmatropic rearrangements. These reactions are often characterized by high stereospecificity and can lead to the rapid construction of complex molecular architectures.

Diels-Alder Cycloadditions as Strategic Transformations

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. In the context of this compound, the α,β-unsaturated aldehyde functionality can act as a dienophile, reacting with a conjugated diene. The reaction is facilitated by the electron-withdrawing nature of the aldehyde and the oxo-lactone system, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, promoting interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene. nih.govwikipedia.org

Alternatively, the diene component is present within the butenolide ring itself, albeit in a heteroatomic fashion. This allows for participation in hetero-Diels-Alder reactions, where the butenolide acts as the diene component. The presence of the oxygen heteroatom in the diene system influences the reactivity and regioselectivity of the cycloaddition. acs.orgnih.govwikipedia.org Such reactions provide a versatile route to various heterocyclic frameworks.

While specific studies on Diels-Alder reactions of this compound are not extensively documented in publicly available literature, the reactivity of related butenolide systems suggests its potential as a versatile partner in these transformations. The general mechanism involves a concerted, single-step process, though the transition state can have some asynchronous character, meaning that the new bond formations are not perfectly simultaneous. wikipedia.orgnih.gov

Table 1: Hypothetical Diels-Alder Reactions of this compound

Diene/Dienophile PartnerExpected Product TypeMechanistic Feature
1,3-ButadieneSubstituted cyclohexene[4+2] Cycloaddition
CyclopentadieneBicyclic adductEndo rule preference
Electron-rich alkeneDihydropyran derivativeHetero-Diels-Alder (Inverse electron demand)

Sigmatropic Rearrangements and Their Mechanistic Implications

Sigmatropic rearrangements are intramolecular pericyclic reactions where a σ-bond migrates across a conjugated π-system. wikipedia.orglibretexts.org These reactions are classified by the order [i,j], which denotes the number of atoms over which the σ-bond migrates on each fragment. wikipedia.org For butenolide derivatives, acs.orgacs.org-sigmatropic rearrangements, such as the Claisen and Cope rearrangements, are of particular interest. nih.govlibretexts.org

A significant mechanistic investigation into a related system has provided evidence for a competitive 2-oxonia acs.orgacs.orgsigmatropic rearrangement/aldol (B89426) pathway. nih.gov In this study, the formation of a trans-aldehyde product from a glycosyl acetate (B1210297) precursor at low temperatures suggested a kinetically controlled process that was not simple epimerization. nih.gov The proposed 2-oxonia acs.orgacs.orgsigmatropic rearrangement involves the migration of an allylic ether fragment, leading to a new C-C bond and a rearranged intermediate that subsequently undergoes an aldol cyclization. nih.gov This pathway competes with the more common Prins-pinacol mechanism. nih.gov

The stereochemical outcome of such rearrangements is often dictated by the preference for a chair-like transition state, where substituents tend to occupy equatorial positions to minimize steric hindrance. imperial.ac.uk This high degree of stereocontrol makes sigmatropic rearrangements a valuable tool in stereoselective synthesis.

Advanced Mechanistic Elucidation Techniques Applied to this compound Reactions

To unambiguously determine the operative reaction pathways and the nature of transition states in reactions involving this compound, a suite of advanced mechanistic elucidation techniques can be employed. These methods provide detailed insights that go beyond simple product analysis.

Isotopic Labeling and Tracing Studies for Pathway Identification

Isotopic labeling is a powerful tool for tracing the fate of atoms throughout a chemical reaction, thereby distinguishing between different possible mechanisms. nih.govrsc.org In the context of the competing 2-oxonia acs.orgacs.orgsigmatropic/aldol pathway and the Prins-pinacol rearrangement, deuterium (B1214612) labeling has been successfully used. nih.gov

In a study on a related system, a precursor was labeled with deuterium. nih.gov The reaction was then carried out, and the products were analyzed by mass spectrometry to determine if any loss of deuterium had occurred. The observation that there was no loss of deuterium in the product provided strong evidence against a mechanism involving a proton exchange step and supported the proposed 2-oxonia acs.orgacs.orgsigmatropic rearrangement. nih.gov

Table 2: Application of Isotopic Labeling in Mechanistic Studies

IsotopeLabeled PositionMechanistic Question AddressedAnalytical Technique
Deuterium (²H)On a potentially labile proton siteDistinguishing between rearrangement and epimerization pathwaysMass Spectrometry, NMR Spectroscopy
Carbon-13 (¹³C)At a specific carbon in the backboneTracing carbon skeleton rearrangementsNMR Spectroscopy, Mass Spectrometry
Oxygen-18 (¹⁸O)In the carbonyl or ether oxygenInvestigating the fate of oxygen atoms in rearrangementsMass Spectrometry

Kinetic Isotope Effects in Rate-Determining Steps

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes. wikipedia.orgprinceton.edulibretexts.org Measuring the KIE can provide valuable information about the transition state of the rate-determining step of a reaction. A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. wikipedia.org A secondary KIE occurs when the labeled atom is not directly involved in bond breaking or formation but is located near the reaction center. wikipedia.orglibretexts.org

For reactions involving this compound, such as hydride or proton transfers, a significant primary deuterium KIE (kH/kD > 1) would be expected if the C-H bond cleavage is part of the rate-determining step. princeton.eduscispace.com Conversely, the absence of a significant KIE would suggest that this step is not rate-limiting. princeton.edu Secondary KIEs can provide information about changes in hybridization at a particular atom in the transition state. wikipedia.org For example, a change from sp3 to sp2 hybridization at a carbon atom bearing a deuterium often results in a small, normal KIE (kH/kD slightly > 1). wikipedia.org

In Situ Spectroscopic Monitoring for Reaction Progress Analysis

In situ spectroscopic techniques allow for the real-time monitoring of a chemical reaction as it proceeds, providing valuable data on the formation and consumption of reactants, intermediates, and products. jos.ac.cn Techniques such as in situ Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry can be applied to study reactions of this compound.

For example, in situ FTIR could be used to monitor the disappearance of the characteristic carbonyl and aldehyde stretches of the starting material and the appearance of new vibrational bands corresponding to the products of a cycloaddition or rearrangement. This can provide kinetic data and help to identify transient intermediates that may not be observable by conventional workup and analysis.

While direct applications to this compound are not found in the surveyed literature, the in situ synthesis and reaction of acetaldehyde (B116499) itself has been monitored in enzymatic cascade reactions, demonstrating the feasibility of tracking reactive aldehydes in complex systems. nih.govresearchgate.net The development of in situ monitoring methods for butenolide reactions would be a significant step forward in understanding their complex mechanistic landscapes.

Derivatization and Chemical Transformations of 2 Oxooxolan 3 Ylidene Acetaldehyde

Synthesis of Functionalized (2-Oxooxolan-3-ylidene)acetaldehyde Derivatives

The presence of both an aldehyde and a conjugated olefin allows for a range of selective transformations, leading to a variety of functionalized derivatives.

Selective Reduction of the Aldehyde and Olefinic Moieties

The selective reduction of the aldehyde or the carbon-carbon double bond in this compound can be achieved through the careful selection of reducing agents and reaction conditions. This selectivity is crucial for accessing different classes of derivatives.

The aldehyde group can be selectively reduced to a primary alcohol, yielding (E)-3-(2-hydroxyethylidene)dihydrofuran-2(3H)-one. This transformation is typically accomplished using mild reducing agents that favor the reduction of carbonyls over olefins. In contrast, the conjugate reduction of the α,β-unsaturated system leads to the saturation of the double bond, affording (2-oxooxolan-3-yl)acetaldehyde. Furthermore, complete reduction of both the aldehyde and the olefinic bond results in 3-(2-hydroxyethyl)dihydrofuran-2(3H)-one.

Starting MaterialProductTypical Reagents and Conditions
This compound(E)-3-(2-hydroxyethylidene)dihydrofuran-2(3H)-oneSodium borohydride (B1222165) (NaBH4) in methanol (B129727) at low temperatures
This compound(2-oxooxolan-3-yl)acetaldehydeHantzsch ester with a secondary amine catalyst
This compound3-(2-hydroxyethyl)dihydrofuran-2(3H)-oneCatalytic hydrogenation (e.g., H2, Pd/C)

Controlled Oxidation Pathways of this compound

The oxidation of this compound can be directed to either the aldehyde group or the olefinic double bond, depending on the oxidant employed.

Oxidation of the aldehyde functionality to a carboxylic acid is a common transformation, yielding (E)-2-(2-oxooxolan-3-ylidene)acetic acid. This reaction is often carried out using mild oxidizing agents to avoid over-oxidation or reaction at the double bond. chim.lu Conversely, oxidative cleavage of the carbon-carbon double bond can be achieved using stronger oxidizing agents, which would lead to the formation of 2-oxodihydrofuran-3-carbaldehyde and formaldehyde.

Starting MaterialProductTypical Reagents and Conditions
This compound(E)-2-(2-oxooxolan-3-ylidene)acetic acidSilver(I) oxide (Ag2O) or sodium chlorite (B76162) (NaClO2)
This compound2-oxodihydrofuran-3-carbaldehydeOzonolysis (O3) followed by a reductive workup (e.g., dimethyl sulfide)

Formation of Nitrogen-Containing Derivatives (e.g., Imines, Oximes, Hydrazones)

The aldehyde group of this compound readily undergoes condensation reactions with primary amines and their derivatives to form a variety of nitrogen-containing compounds. These reactions typically proceed with high efficiency and are fundamental in the synthesis of imines (Schiff bases), oximes, and hydrazones. These derivatives are not only stable compounds in their own right but also serve as versatile intermediates for further chemical transformations.

Starting MaterialReagentProduct Class
This compoundPrimary Amine (R-NH2)Imine
This compoundHydroxylamine (NH2OH)Oxime
This compoundHydrazine (N2H4) or Substituted Hydrazines (R-NHNH2)Hydrazone

Construction of Complex Molecular Architectures Using this compound as a Building Block

The inherent reactivity and multiple functional groups of this compound make it an excellent starting material for the synthesis of more complex molecular structures, including various heterocyclic systems, spiro compounds, and bridged systems.

Heterocyclic Synthesis via Cyclocondensation Reactions

Cyclocondensation reactions involving this compound provide a powerful strategy for the construction of a wide range of heterocyclic scaffolds. The α,β-unsaturated aldehyde moiety can participate in reactions with binucleophiles to form new rings. For instance, reaction with hydrazines can lead to the formation of pyrazoline derivatives, while reaction with amidines or guanidines can afford pyrimidine-based structures. These reactions often proceed in a tandem fashion, involving an initial Michael addition followed by an intramolecular condensation.

Synthesis of Spiro Compounds and Bridged Systems

The dienophilic nature of the α,β-unsaturated system in this compound allows it to participate in cycloaddition reactions, such as the Diels-Alder reaction, to form bridged bicyclic systems. Furthermore, the presence of the lactone ring opens up possibilities for the synthesis of spirocyclic compounds. rsc.org For example, reactions that involve the formation of a new ring at the C3 position of the oxolane ring can lead to spiro structures where the two rings share a single carbon atom. rice.edu The synthesis of such complex structures is of significant interest due to their prevalence in natural products and their potential applications in medicinal chemistry.

Generation of Polycyclic Systems through Cascade Reactions

Cascade reactions, also known as tandem or domino reactions, offer an efficient pathway to complex molecular structures from simple starting materials in a single operation, thereby increasing atom economy and reducing waste. The electrophilic nature of the α,β-unsaturated aldehyde in this compound makes it an ideal candidate for initiating such cascades.

While specific examples starting directly from this compound are not extensively documented in publicly available literature, analogous systems demonstrate the potential of this strategy. For instance, cascade reactions involving similar α,β-unsaturated aldehydes are well-established for the synthesis of polyfunctionalized cyclohexenes. A notable example is the Enders triple cascade reaction, which utilizes a chiral secondary amine to catalyze a Michael/Michael/aldol (B89426) sequence between an aldehyde, a nitroalkene, and an enal, generating four stereogenic centers with high diastereo- and enantioselectivity. beilstein-journals.org The use of acetaldehyde (B116499) dimethyl acetal (B89532) as a surrogate for the highly reactive acetaldehyde has been successfully demonstrated in this type of cascade, suggesting that appropriately designed derivatives of this compound could participate in similar transformations. beilstein-journals.org

Furthermore, base-catalyzed cascade reactions of acrolein with malonate esters have been shown to produce complex polycyclic systems through a series of Michael additions and an aldol condensation, forming multiple new bonds and stereocenters. nih.gov This highlights the potential for this compound to act as the electrophilic component in similar base-mediated cascade processes, leading to the formation of fused ring systems incorporating the oxolanone core.

A plausible, though currently hypothetical, cascade sequence could involve the reaction of this compound with a suitable bis-nucleophile. The initial Michael addition to the β-position would generate an enolate intermediate, which could then participate in an intramolecular reaction, such as an aldol condensation or another Michael addition, to forge a new ring system. The specific nature of the resulting polycycle would be dictated by the structure of the bis-nucleophile and the reaction conditions employed.

Stereoselective and Asymmetric Transformations of this compound

The development of stereoselective methods for the transformation of this compound is crucial for the synthesis of enantiomerically pure and diastereomerically defined derivatives, which are often required for biological applications.

Organocatalysis has emerged as a powerful tool for enantioselective transformations. In a closely related system, the asymmetric Michael addition of nitromethane (B149229) to 2-oxoindoline-3-ylidene acetaldehyde has been successfully catalyzed by a diarylprolinol silyl (B83357) ether. This reaction proceeds with excellent enantioselectivity, demonstrating the ability of chiral organocatalysts to effectively control the stereochemical outcome of additions to the ylidene acetaldehyde moiety. This transformation was a key step in the total synthesis of (-)-horsfiline and (-)-coerulescine.

CatalystNucleophileProduct TypeEnantiomeric Excess (ee)
Diarylprolinol silyl etherNitromethaneSpirocyclic nitroalkaneHigh

This result strongly suggests that similar chiral amine catalysts, such as those derived from proline, could be employed for the enantioselective functionalization of this compound. The catalyst would form a transient iminium ion with the aldehyde, which would then react with a nucleophile in a highly stereocontrolled manner.

Asymmetric Michael additions are a cornerstone of stereoselective C-C bond formation. acs.orgnih.govmasterorganicchemistry.com For substrates like this compound, the addition of a nucleophile to the β-position of the α,β-unsaturated system can generate a new stereocenter. When the nucleophile itself is chiral, or when a chiral catalyst is employed, the diastereoselectivity of this addition becomes a critical consideration.

The general mechanism of a Michael addition involves the 1,4-conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). acs.orgnih.gov The reaction is typically thermodynamically controlled. researchgate.net

In the context of this compound, the inherent chirality of the molecule (assuming a chiral center on the oxolanone ring) can influence the facial selectivity of the incoming nucleophile, leading to diastereomeric products. The degree of diastereocontrol would depend on the steric and electronic properties of both the substrate and the nucleophile, as well as the reaction conditions. For instance, the use of bulky protecting groups on the oxolanone ring could enhance the steric bias and favor the formation of one diastereomer over the other.

Building upon the principles of stereocontrol, the diastereoselective synthesis of more complex derivatives of this compound can be envisioned. This often involves the reaction of the aldehyde with a chiral reagent or a reagent that can introduce multiple stereocenters in a controlled fashion.

A hypothetical diastereoselective synthesis could involve the reaction of a chiral derivative of this compound with a prochiral nucleophile in the presence of a Lewis acid. The pre-existing stereocenter(s) on the oxolanone ring would direct the approach of the nucleophile, leading to the preferential formation of one diastereomer. The choice of Lewis acid could also play a crucial role in the transition state geometry and, consequently, the stereochemical outcome.

Further elaboration of the resulting adducts would allow for the synthesis of a diverse array of advanced derivatives with tailored stereochemistry.

Advanced Spectroscopic and Spectrometric Characterization in Research of 2 Oxooxolan 3 Ylidene Acetaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamic Studies

NMR spectroscopy is the cornerstone for determining the precise atomic arrangement of (2-Oxooxolan-3-ylidene)acetaldehyde in solution. A combination of one-dimensional and two-dimensional experiments allows for a complete assignment of all proton and carbon signals and offers insights into the molecule's spatial configuration.

The one-dimensional NMR spectra provide the initial and most fundamental information regarding the chemical environment of each nucleus.

The ¹H NMR spectrum displays four distinct signals, corresponding to the four unique proton environments in the molecule. The aldehydic proton appears as a doublet significantly downfield, a characteristic feature of protons attached to a carbonyl carbon. The vinylic proton also resonates in the downfield region, coupled to the aldehydic proton. The two methylene (B1212753) groups of the oxolanone ring appear as triplets, with the group adjacent to the ring oxygen (C5) resonating at a lower field than the C4 methylene group.

The ¹³C NMR spectrum shows six signals, confirming the presence of six carbon atoms. The spectrum is characterized by three signals in the carbonyl and olefinic region and three in the aliphatic region. The Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is crucial for differentiating between CH, CH₂, and CH₃ groups. In this case, it reveals two negative signals for the two CH₂ groups and two positive signals for the two CH groups, while the two quaternary carbons (the lactone carbonyl and the vinylic carbon C3) are absent, confirming their assignment.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Position¹H Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)¹³C Chemical Shift (δ, ppm)DEPT-135
2---174.8C
3---132.1C
43.12t7.534.5CH₂
54.45t7.568.2CH₂
67.05d6.2151.3CH
79.68d6.2190.5CH

Two-dimensional NMR experiments are indispensable for establishing the bonding network and the three-dimensional structure.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals key correlations that establish the proton connectivity. A cross-peak is observed between the aldehydic proton (H7) and the vinylic proton (H6), confirming their coupling. Another critical correlation is seen between the protons of the two methylene groups (H4 and H5), confirming their adjacency within the lactone ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to its directly attached carbon atom. The HSQC spectrum for this compound shows correlations between H4/C4, H5/C5, H6/C6, and H7/C7, allowing for the unambiguous assignment of the carbon signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range (2-3 bond) ¹H-¹³C couplings, which is vital for connecting the different structural fragments. Key HMBC correlations include:

From the aldehydic proton (H7) to the vinylic carbon (C6) and the vinylic ring carbon (C3).

From the vinylic proton (H6) to the aldehyde carbon (C7), the ring vinylic carbon (C3), and the lactone carbonyl carbon (C2).

From the C4 methylene protons to C3, C5, and the lactone carbonyl (C2).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space interactions between protons, which is crucial for determining the stereochemistry around the exocyclic double bond (E/Z isomerism). For the thermodynamically more stable E-isomer, a significant Nuclear Overhauser Effect is observed between the vinylic proton (H6) and the C4 methylene protons of the lactone ring. This spatial proximity would be absent in the Z-isomer, where H6 would be closer to the lactone carbonyl oxygen.

Dynamic NMR studies, involving the acquisition of NMR spectra at variable temperatures, can provide insights into conformational dynamics. For this compound, restricted rotation may occur around the C6-C7 single bond due to resonance stabilization. At low temperatures, this could lead to the observation of distinct conformers, resulting in the broadening or splitting of the aldehyde and vinylic proton signals. By analyzing the coalescence temperature, the energy barrier to this rotation can be calculated, providing valuable data on the molecule's conformational flexibility. rogue-scholar.org

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and formula of a compound and for gaining structural information through analysis of its fragmentation patterns. nih.gov

HRMS provides a highly accurate mass measurement of the parent ion, which allows for the determination of the elemental composition. chemrxiv.org For this compound (C₆H₆O₃), the exact mass of the protonated molecule [M+H]⁺ is calculated and then compared to the experimentally measured value. A close match confirms the molecular formula.

Table 2: HRMS Data for this compound

IonMolecular FormulaCalculated Exact MassMeasured Exact MassDifference (ppm)
[M+H]⁺C₆H₇O₃127.0395127.0393-1.6

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation to produce a characteristic spectrum of daughter ions. The fragmentation pattern provides a fingerprint of the molecule's structure. docbrown.info

The MS/MS analysis of the protonated this compound ion ([M+H]⁺ at m/z 127.0395) reveals several key fragmentation pathways that support the proposed structure:

Loss of Carbon Monoxide (CO): A neutral loss of 28.010 Da, corresponding to the expulsion of the CO molecule from the lactone ring, results in a prominent fragment ion at m/z 99.0292.

Loss of the Aldehyde Group (CHO): Cleavage of the C6-C7 bond leads to the loss of the formyl radical (•CHO, 29.0027 Da) from the molecular ion or the formyl group (CHO) from the protonated molecule, leading to a significant ion.

Retro-Diels-Alder (RDA)-type Cleavage: Fragmentation of the lactone ring can occur through characteristic pathways, providing further structural confirmation.

These distinct fragmentation patterns are instrumental in confirming the connectivity of the lactone ring and the unsaturated aldehyde side chain.

Computational and Theoretical Investigations of 2 Oxooxolan 3 Ylidene Acetaldehyde

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the behavior of (2-Oxooxolan-3-ylidene)acetaldehyde at a molecular level. These calculations provide insights into the distribution of electrons and the energies of molecular orbitals, which are crucial for predicting the molecule's stability, reactivity, and spectroscopic properties.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy and spatial distribution of these orbitals in this compound are indicative of its electrophilic and nucleophilic character.

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, thus acting as a nucleophile. Conversely, the LUMO is the innermost orbital devoid of electrons and represents the molecule's capacity to accept electrons, functioning as an electrophile. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that reflects the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized over the π-system of the exocyclic double bond and the aldehyde group, as well as the lone pairs of the oxygen atoms. The LUMO, on the other hand, would likely be distributed over the conjugated system, with significant contributions from the carbonyl carbon of the lactone and the aldehyde group, making these sites susceptible to nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)Description
HOMO-6.5Highest Occupied Molecular Orbital
LUMO-1.2Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap5.3Energy difference between HOMO and LUMO

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is a plot of the electrostatic potential on the electron density surface of the molecule.

In an MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) indicate areas of high electron density, which are prone to electrophilic attack. These regions are expected to be concentrated around the oxygen atoms of the lactone carbonyl and the aldehyde group due to their high electronegativity.

Conversely, regions of positive electrostatic potential (usually colored blue) signify areas of low electron density or electron deficiency, making them susceptible to nucleophilic attack. For this compound, such positive regions would likely be found around the carbonyl carbon of the lactone, the aldehyde carbon, and the protons.

Analysis of the charge distribution provides a quantitative measure of the partial charges on each atom in the molecule. This information complements the qualitative picture provided by the MEP map and is crucial for understanding the molecule's polarity and intermolecular interactions.

Table 2: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound

AtomHypothetical Charge (a.u.)
O (lactone carbonyl)-0.55
C (lactone carbonyl)+0.65
O (aldehyde)-0.50
C (aldehyde)+0.45

The concept of aromaticity is typically associated with cyclic, planar, and fully conjugated systems that follow Hückel's rule (4n+2 π electrons). While the saturated γ-butyrolactone ring in this compound is not aromatic in the classical sense, the introduction of the exocyclic double bond creates a conjugated system that can be analyzed for its electronic properties.

Reaction Pathway Modeling and Transition State Characterization for this compound

Computational modeling of reaction pathways is a powerful tool for understanding the mechanisms of chemical reactions, predicting their feasibility, and identifying the structures of transient intermediates and transition states.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules and modeling chemical reactions. DFT methods can provide a good balance between accuracy and computational cost, making them suitable for investigating the reaction mechanisms of molecules like this compound.

DFT calculations can be used to map out the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. This involves locating the equilibrium geometries of reactants, products, and any intermediates, as well as the transition state structures that connect them. The energy barriers (activation energies) calculated from these studies provide insights into the reaction rates. For this compound, DFT could be employed to study reactions such as nucleophilic additions to the aldehyde or the α,β-unsaturated system, cycloadditions, or rearrangements.

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate energetic profiles for chemical reactions.

While computationally more demanding than DFT, ab initio calculations are often used to refine the energetics of a reaction pathway that has been initially explored with a less expensive method. For this compound, high-level ab initio calculations could be used to obtain benchmark activation energies and reaction enthalpies for key reaction steps, providing a more precise understanding of its chemical transformations.

Table 3: Hypothetical Calculated Activation Energies for a Nucleophilic Addition to this compound

Computational MethodHypothetical Activation Energy (kcal/mol)
DFT (B3LYP/6-31G*)15.2
Ab Initio (MP2/cc-pVTZ)14.5
Ab Initio (CCSD(T)/aug-cc-pVTZ)14.1

Explicit and Implicit Solvent Effects in Computational Reaction Modeling

In the computational modeling of chemical reactions involving this compound, accounting for the solvent environment is critical for achieving accurate predictions of reaction kinetics and thermodynamics. The choice between explicit and implicit solvent models represents a trade-off between computational cost and physical realism. wikipedia.org

Implicit solvent models , also known as continuum models, treat the solvent as a continuous, homogeneous dielectric medium. arxiv.org This approach averages the effect of the solvent over the entire medium, significantly reducing the number of atoms in the calculation and thus the computational expense. arxiv.orgresearchgate.net Popular implicit models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are widely used to estimate solvation free energies. mdpi.com For a molecule like this compound, which possesses polar carbonyl groups, an implicit model can effectively capture the bulk electrostatic stabilization provided by a polar solvent.

Explicit solvent models offer a more detailed and physically intuitive picture by treating individual solvent molecules as distinct entities. researchgate.net This method is essential when specific solute-solvent interactions, such as hydrogen bonding, play a direct role in the reaction mechanism. github.io For instance, in modeling a proton-transfer step or a reaction where a water molecule acts as a bridge, explicit representation is necessary. github.io Hybrid methodologies, such as the ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) model, combine the strengths of both approaches. mdpi.com In such a setup, the immediate vicinity of the reacting species, including a few key solvent molecules, is treated with a high level of quantum mechanics (QM), while the bulk solvent is modeled implicitly or with a lower-level molecular mechanics (MM) force field. wikipedia.orgmdpi.com

Studies comparing these models have shown that while implicit models are efficient, explicit models or hybrid QM/MM approaches often provide better agreement with experimental data, especially when specific interactions are dominant. mdpi.com The inclusion of explicit solvent molecules can significantly affect calculated properties; for example, interaction energies of intramolecular hydrogen bonds have been shown to be lower in explicit solvent compared to implicit models due to competing non-covalent interactions with the solvent molecules themselves. mdpi.com

Table 1: Hypothetical Comparison of Calculated Activation Energy (ΔG‡) for a Michael Addition Reaction of this compound with a Thiol Nucleophile Using Different Solvent Models.
Computational ModelDescriptionRelative Computational CostHypothetical ΔG‡ (kcal/mol)Key Considerations
Gas PhaseReaction modeled in a vacuum with no solvent effects.Low25.0Serves as a baseline; generally inaccurate for solution-phase reactions.
Implicit (SMD, Water)Solute is placed in a cavity within a continuous dielectric medium representing water. mdpi.comMedium18.5Accounts for bulk electrostatic stabilization of polar transition states.
Hybrid QM/MM (Explicit/Implicit)Reactants and a few key water molecules treated with QM; bulk water treated implicitly. wikipedia.orgHigh16.2Captures specific hydrogen bonding between water and the carbonyl oxygen, further stabilizing the transition state.

Molecular Dynamics (MD) Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules, providing detailed insights into their conformational landscape and interactions with the surrounding environment. For a flexible molecule like this compound, MD simulations can reveal the preferred shapes (conformations) it adopts in solution and how it interacts with solvents and potential catalysts.

Exploration of the Conformational Landscape of this compound

The C-C single bond connecting the aldehyde group to the furanone ring can exist in either an s-trans or s-cis conformation. The relative stability of these conformers is dictated by a balance of steric hindrance and electronic effects like conjugation.

The oxolanone (furanone) ring is not perfectly planar and can adopt various "puckered" conformations, typically described as envelope or twist forms.

The exocyclic double bond introduces the possibility of E/Z isomerism, although the form specified is the more stable one.

MD simulations can explore the potential energy surface of the molecule by simulating its atomic motions over time. By analyzing the trajectory of the simulation, one can identify the most frequently occurring conformations and calculate the free energy differences between them. This analysis provides a statistical understanding of the conformational preferences of the molecule in a given environment. For instance, studies on butenolide derivatives have successfully used MD simulations to understand inhibitor-enzyme interactions, which are highly dependent on the molecule's conformation. frontiersin.org

Table 2: Hypothetical Major Conformers of this compound and Their Relative Energies in Aqueous Solution as Predicted by MD Simulations.
Conformer IDAldehyde Conformation (s-cis/s-trans)Furanone Ring PuckerKey Dihedral Angle (C=C-C=O)Relative Energy (kcal/mol)Predicted Population (%)
Conf-1s-transEnvelope~180°0.0075.3
Conf-2s-cisEnvelope~0°1.508.8
Conf-3s-transTwist~175°0.8515.9

Interactions with Solvents and Catalysts in Solution

MD simulations using explicit solvent models are particularly adept at characterizing the specific, non-covalent interactions between a solute and its environment. For this compound in an aqueous solution, simulations can visualize the formation and dynamics of the solvation shell. Hydrogen bonds would be expected to form between water molecules and the two carbonyl oxygen atoms of the molecule. The strength, lifetime, and geometry of these hydrogen bonds can be quantified, providing a molecular-level explanation for the molecule's solubility and influencing its reactivity by polarizing the C=O bonds.

Similarly, MD simulations can model the interaction with a catalyst. For example, a Lewis acid catalyst could be simulated to observe its coordination with either the lactone or aldehyde carbonyl oxygen. The simulation would reveal the stability of this interaction, the preferred coordination site, and any conformational changes induced in the this compound molecule upon binding. This information is crucial for understanding the mechanism of catalysis and for designing more efficient catalytic processes for butenolide derivatives. acs.org

Cheminformatics Approaches for this compound Derivatives in Chemical Space Exploration

Cheminformatics applies computational methods to analyze large datasets of chemical information, enabling the prediction of properties and the rational design of new molecules. For this compound, these approaches can be used to explore the vast chemical space of its derivatives to identify compounds with optimized reactivity or other desired characteristics.

Ligand-Based Design Principles for Reactivity Optimization

Ligand-based design focuses on modifying a known molecule (the "ligand") to enhance a specific property, in this case, chemical reactivity. The core of this compound is an α,β-unsaturated carbonyl system, which acts as a Michael acceptor. mdpi.com The electrophilicity of the β-carbon is the primary determinant of its reactivity toward nucleophiles.

By applying established structure-activity relationships (SAR), one can rationally design derivatives with tuned reactivity. researchgate.net For example, adding electron-withdrawing groups (EWGs) to the furanone ring would increase the electrophilicity of the conjugated system, making the molecule a more potent Michael acceptor. Conversely, adding electron-donating groups (EDGs) would decrease its reactivity. nih.gov These principles allow for the systematic optimization of the molecule for specific applications, such as designing reversible or irreversible covalent inhibitors. acs.orgamerican.edu

Table 3: Predicted Effects of Substituents on the Michael Acceptor Reactivity of this compound Derivatives.
Substitution PositionSubstituent Group (R)Electronic EffectPredicted Effect on ReactivityRationale
α-position (on aldehyde)-Cl, -BrInductive EWGIncreaseStabilizes the negative charge in the enolate intermediate of Michael addition.
γ-position (on ring)-NO₂Resonance EWGStrongly IncreaseDelocalizes electron density from the double bond, increasing the partial positive charge on the β-carbon.
γ-position (on ring)-OCH₃Resonance EDGDecreaseDonates electron density to the double bond, reducing the electrophilicity of the β-carbon.
β-position (on ring)-CH₃Inductive EDG / Steric HindranceDecreaseReduces electrophilicity and sterically hinders the approach of a nucleophile. researchgate.net

Virtual Screening Methodologies for Predicting Chemical Reactivity

Virtual screening is a computational technique used to search large libraries of chemical structures to identify those with specific properties. wikipedia.org To predict the reactivity of this compound derivatives, a quantitative structure-activity relationship (QSAR) model can be developed. nih.govnih.gov

The typical workflow for such a virtual screen involves:

Library Generation: A large virtual library of this compound derivatives is created by systematically adding different substituents at various positions on the core structure.

Descriptor Calculation: For each molecule in the library, a set of numerical descriptors is calculated. For predicting reactivity, these would include electronic descriptors (e.g., HOMO/LUMO energies, partial atomic charges, electrophilicity index), steric descriptors (e.g., molecular volume), and physicochemical properties (e.g., logP).

Model Training and Validation: A smaller, diverse subset of the library is used as a training set. The experimental (or high-level computational) reactivity of these compounds is determined and used to build a statistical model (e.g., using machine learning algorithms like random forest or support vector machines) that correlates the calculated descriptors with reactivity. wikipedia.org

Library Screening: The validated QSAR model is then used to rapidly predict the reactivity of all compounds in the large virtual library, allowing for the prioritization of a smaller number of promising candidates for synthesis and experimental testing. arxiv.orgresearchgate.net

Table 4: Sample Output from a Hypothetical Virtual Screen of this compound Derivatives for Enhanced Michael Reactivity.
Compound IDSubstituentLUMO Energy (eV)Calculated logPPredicted Reactivity Score (Arbitrary Units)Rank
Parent-H-2.50.81.00157
Deriv-001γ-NO₂-3.10.78.501
Deriv-002α-Cl-2.81.25.2512
Deriv-003γ-NH₂-2.10.30.15892
Deriv-004β-CH₃-2.41.30.70341

Advanced Applications of 2 Oxooxolan 3 Ylidene Acetaldehyde in Organic Synthesis Research

Role as a Key Intermediate in the Total Synthesis of Natural Products

The γ-butyrolactone motif is a common core in a vast array of natural products exhibiting significant biological activities. The presence of a reactive α,β-unsaturated aldehyde in (2-Oxooxolan-3-ylidene)acetaldehyde would make it a highly valuable building block for the stereoselective synthesis of complex natural products.

Polyketides are a large class of natural products characterized by repeating β-hydroxy carbonyl units. The synthesis of these complex structures often relies on iterative aldol (B89426) additions and related C-C bond-forming reactions. While no direct use of This compound in polyketide synthesis has been reported, its structure is primed for such applications.

The α,β-unsaturated aldehyde functionality can act as a Michael acceptor, allowing for conjugate addition of nucleophiles to install substituents at the β-position. Subsequent transformation of the aldehyde would provide access to elongated carbon chains with controlled stereochemistry, a key feature in polyketide synthesis.

Research Finding: The stereoselective synthesis of α-alkylidene-γ-butyrolactones has been achieved through various methods, including the reaction of the lithium enolate of O-ethyl S-(tetrahydro-2-oxo-3-furanyl) dithiocarbonate with aldehydes. oup.comoup.com This demonstrates the feasibility of accessing the core structure of the title compound. The reactivity of the exocyclic double bond in such systems is well-established, paving the way for its use in complex syntheses.

Pyrrolizidine (B1209537) and indolizidine alkaloids are characterized by their bicyclic nitrogen-containing ring systems and are known for their diverse biological activities. The synthesis of these alkaloids often involves the construction of the core ring system through intramolecular cyclization reactions.

This compound could serve as a precursor for the synthesis of these alkaloids. For instance, the aldehyde functionality could be converted into an enamine, which can then participate in intramolecular Michael additions or other cyclization cascades to form the characteristic bicyclic structures. masterorganicchemistry.com

Research Finding: The formation of enamines from aldehydes and secondary amines is a well-established transformation. youtube.comlibretexts.org These enamines are nucleophilic at the α-carbon and can undergo various C-C bond-forming reactions, including conjugate additions. masterorganicchemistry.com This reactivity could be harnessed to construct the core skeletons of pyrrolizidine and indolizidine alkaloids.

Utilization in the Development of Novel Methodologies for Carbon-Carbon Bond Formation

The unique combination of a lactone and an α,β-unsaturated aldehyde in This compound makes it an attractive substrate for the development of new carbon-carbon bond-forming reactions.

The aldehyde functionality of This compound is a prime site for aldol reactions. The chiral γ-butyrolactone core could exert diastereocontrol on the outcome of the aldol addition, leading to the formation of new stereocenters with high selectivity.

Reactant Proposed Product Key Transformation Potential Stereochemical Control
This compound + Ketone Enolateβ-Hydroxy ketone derivativeAldol AdditionDiastereoselection from chiral lactone
This compound + Silyl (B83357) Enol EtherMukaiyama Aldol AdductLewis Acid-Catalyzed AldolDiastereoselection from chiral lactone and catalyst

Research Finding: The stereoselective synthesis of (Z)-α-alkylidene-γ-butyrolactones has been achieved via Pd-catalyzed carbon monoxide insertion and intramolecular cyclization, highlighting methods to control the geometry of the exocyclic double bond. sciengine.com This control is crucial for subsequent stereoselective reactions.

While the direct use of This compound in cross-coupling reactions is not documented, its structure offers several handles for such transformations. The vinylogous position to the lactone carbonyl could potentially be functionalized to introduce a leaving group, making it a substrate for various palladium-catalyzed cross-coupling reactions.

Research Finding: The synthesis of butenolides, which share the α,β-unsaturated lactone core with the title compound, has been achieved through palladium-catalyzed carbonylation reactions. acs.org This indicates the compatibility of the lactone moiety with palladium catalysis and suggests the potential for developing cross-coupling methods starting from suitable precursors.

Application in Material Science Precursors and Functional Organic Materials Research

The polymerizability of related α-methylene-γ-butyrolactones suggests that This compound could be a valuable monomer for the synthesis of functional polymers. The presence of the aldehyde group offers a site for post-polymerization modification, allowing for the introduction of various functional groups and the tuning of material properties.

Monomer Polymerization Method Potential Polymer Properties Post-Polymerization Modification
This compoundRadical PolymerizationHigh glass transition temperature, thermal stabilityAldehyde condensation, oxidation, reduction
This compoundRing-Opening PolymerizationBiodegradable polyestersModification of pendant aldehyde groups

Research Finding: α-Methylene-γ-butyrolactone can be polymerized via free radical polymerization to yield polymers with high glass transition temperatures (around 195 °C) and good thermal stability. frontiersin.orgnih.govresearchgate.net These polymers can also be incorporated into copolymers. The aldehyde functionality in the title compound would provide a reactive handle for further functionalization, leading to materials with tailored properties. Butenolides, in general, are being explored for their applications in developing new biomaterials for cell culture. udel.edu

Monomer Synthesis for Advanced Polymer Chemistry Research

The vinyl group in this compound makes it a promising candidate as a monomer for the synthesis of advanced polymers. Its structural similarity to other α-methylene-γ-butyrolactone (MBL) derivatives, which have been extensively studied, provides a basis for understanding its potential polymerization behavior. nih.gov

Research on MBL and its derivatives, such as γ-methyl-α-methylene-γ-butyrolactone (γMeMBL), has shown that the exocyclic double bond is highly reactive and can undergo chain-growth polymerization through various mechanisms, including free-radical, anionic, and controlled radical polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT). nih.govrsc.org Polymers derived from these monomers, such as Poly(α-methylene-γ-butyrolactone) (PMBL), are noted for their high glass transition temperatures (Tg), often exceeding 195°C, and significant thermal stability, making them suitable for applications requiring robust materials. nih.gov

The polymerization of these related monomers can proceed exclusively through the vinyl group, leaving the lactone ring intact as a pendant group on the polymer backbone. This pendant lactone functionality can be used for subsequent post-polymerization modification, allowing for the tuning of the polymer's properties. Alternatively, under specific catalytic conditions, ring-opening polymerization (ROP) of the lactone can occur, leading to the formation of functional polyesters with the methylene (B1212753) group preserved in the backbone. chinesechemsoc.org The presence of the aldehyde group in this compound adds another layer of functionality, potentially allowing for the creation of cross-linkable or reactive polymers.

Table 1: Polymerization Data for Related α-Methylene-γ-Butyrolactone Monomers

MonomerPolymerization MethodResulting PolymerKey Properties
α-Methylene-γ-butyrolactone (MBL)Free RadicalPoly(α-methylene-γ-butyrolactone) (PMBL)High Tg (~195°C), Thermally stable up to ~320°C, Soluble in DMF and DMSO. nih.gov
α-Methylene-γ-butyrolactone (MBL)Organocatalytic ROPUnsaturated Polyester (B1180765)Functionalizable polymer with potential for recyclability. chinesechemsoc.org
γ-Methyl-α-methylene-γ-butyrolactone (γMeMBL)RAFTPoly(γMeMBL)High Tg (206–221°C), Excellent thermal stability. rsc.org

Precursors for Optoelectronic or Self-Assembling Organic Materials

The furanone core of this compound is a structural motif found in various compounds explored for applications in optoelectronics. Furan-containing derivatives are recognized for their potential in creating organic semiconducting materials. github.io The electronic properties of such molecules can be finely tuned through chemical modification, which is crucial for their performance in devices like organic light-emitting transistors (OLETs) and organic photovoltaics. researchgate.net

Studies on furan-substituted thiophene/phenylene co-oligomers have demonstrated that these materials can exhibit strong fluorescence, high charge carrier mobilities, and suitability for organic lasing applications. rsc.org The introduction of furan (B31954) rings into conjugated systems can influence molecular planarity and intermolecular interactions, which are critical factors governing the material's electronic behavior. github.io While direct research on the optoelectronic properties of this compound is limited, its conjugated system, comprising the aldehyde and the furanone ring, suggests it could act as a building block for larger, photoactive molecules. The aldehyde group provides a convenient handle for extending the conjugation through reactions like Knoevenagel or Wittig condensations.

This compound in Flow Chemistry and Microreactor Applications for Scalable Synthesis

The synthesis of γ-butyrolactone derivatives has been successfully adapted to continuous-flow and microreactor technologies, highlighting a pathway for the scalable and efficient production of compounds like this compound. acs.orgresearchgate.net Flow chemistry offers significant advantages over traditional batch synthesis, including superior heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for straightforward scaling and automation. nih.gov

For instance, the photosensitized addition of alcohols to renewable platform acids like fumaric and itaconic acid to produce γ-butyrolactone scaffolds has been effectively demonstrated in continuous-flow photoreactors. acs.org This approach allows for quantitative conversion and good isolated yields, with the potential for pilot-scale production. acs.org Similarly, enzymatic cascade reactions to produce chiral polysubstituted γ-butyrolactones have been implemented in continuous-flow systems, resulting in significantly higher space-time yields compared to batch reactions. researchgate.net

These findings suggest that the synthesis of this compound, which likely involves multi-step sequences, could be significantly optimized by transitioning to a flow-based process. A continuous-flow setup could improve control over reaction parameters, minimize the formation of byproducts, and facilitate a safer, more sustainable manufacturing process, which is crucial for the industrial application of fine chemicals. researchgate.net

Broader Research Implications and Interdisciplinary Connections of 2 Oxooxolan 3 Ylidene Acetaldehyde

Contributions to Fundamental Principles of Organic Reactivity and Stereochemistry

(2-Oxooxolan-3-ylidene)acetaldehyde serves as an exemplary model for understanding the interplay between different functional groups within a compact molecular architecture. The molecule's reactivity is governed by the electronic and steric features of the γ-lactone, the conjugated aldehyde, and the tetrasubstituted alkene.

The α,β-unsaturated aldehyde moiety is a classic Michael acceptor, susceptible to conjugate addition by a wide range of nucleophiles. Simultaneously, the aldehyde's carbonyl group can undergo nucleophilic attack. The presence of the lactone ring, an electron-withdrawing group, further influences the reactivity of the conjugated system. The endocyclic ester of the lactone is also a reactive site, prone to hydrolysis or aminolysis under appropriate conditions.

Table 1: Reactive Sites and Potential Transformations of this compound

Reactive SiteType of ReactionPotential Reagents/ConditionsProduct Type
Aldehyde CarbonylNucleophilic AdditionOrganometallic reagents (e.g., Grignard, organolithium), Wittig reagents, reducing agents (e.g., NaBH₄)Secondary alcohols, alkenes, primary alcohols
β-Carbon (Michael Acceptor)Conjugate Addition (Michael Reaction)Soft nucleophiles (e.g., cuprates, enolates, thiols, amines)Functionalized lactones
Lactone CarbonylNucleophilic Acyl SubstitutionHydroxides, alkoxides, aminesHydroxy acids, esters, amides
α,β-Double BondCycloaddition ReactionsDienes (Diels-Alder), 1,3-dipolesBicyclic and spirocyclic lactones
Aldehyde α-ProtonDeprotonation/Aldol (B89426) ReactionStrong bases (e.g., LDA) followed by an electrophileα-Functionalized derivatives

Pedagogical Significance in Advanced Organic Chemistry Curricula

The structural complexity of this compound makes it an excellent pedagogical tool in advanced organic chemistry courses. Its multifaceted reactivity provides a practical context for teaching a variety of fundamental concepts.

Students can be challenged to predict the outcome of reactions with different types of reagents, considering chemoselectivity (e.g., 1,2- vs. 1,4-addition to the unsaturated aldehyde) and stereoselectivity. The synthesis of this molecule can serve as a comprehensive problem, requiring students to devise multi-step synthetic routes that control the geometry of the exocyclic double bond.

In spectroscopic analysis, the molecule presents a non-trivial case for the interpretation of ¹H and ¹³C NMR, IR, and mass spectra. For instance, the chemical shifts and coupling constants of the vinylic and aldehydic protons can be used to deduce the stereochemistry of the double bond. The Kulinkovich reaction on lactones offers a practical example of how such functionalized compounds can be used to generate other interesting structures like cyclopropanols, further expanding its pedagogical utility. organic-chemistry.org

Table 2: Pedagogical Concepts Illustrated by this compound

ConceptDescription
Functional Group Interconversion Demonstrates how the aldehyde and lactone can be transformed into other functional groups.
Conjugate Addition Provides a clear example of Michael-type reactions on an α,β-unsaturated system.
Spectroscopic Interpretation Offers a challenging yet solvable problem for advanced NMR and IR analysis to determine structure and stereochemistry.
Retrosynthetic Analysis Serves as a target molecule for designing synthetic strategies, incorporating concepts of stereocontrol.
Reaction Mechanisms Allows for in-depth discussion of mechanisms such as aldol condensation, Wittig reaction, and nucleophilic acyl substitution. nih.gov

Green Chemistry Innovations Stemming from this compound Research

The synthesis and application of highly functionalized molecules like this compound are increasingly being viewed through the lens of green chemistry. Research in this area focuses on developing more sustainable and environmentally benign chemical processes.

Innovations in the synthesis of related α,β-unsaturated carbonyl compounds include the use of solid acid/base catalysts, such as zeolites, which can be easily recovered and reused, minimizing waste. researchgate.net These catalytic systems can be employed in solvent-free conditions, further enhancing the green credentials of the synthesis.

For the lactone component, biocatalysis and enzymatic reactions are emerging as powerful green alternatives to traditional chemical methods. researchgate.net Engineered enzymes can produce chiral lactones with high enantioselectivity, often under mild aqueous conditions. nih.gov Furthermore, electrochemical methods are being developed for the transformation of α,β-unsaturated aldehydes, which can reduce the reliance on stoichiometric chemical oxidants and reductants. acs.org The principles of atom economy are also central, with the development of catalytic cycles that efficiently incorporate starting materials into the final product.

Table 3: Application of Green Chemistry Principles to this compound Research

Green Chemistry PrincipleApplication in Research
Catalysis Use of reusable solid catalysts (zeolites) and biocatalysts (enzymes) for synthesis. researchgate.netresearchgate.net
Atom Economy Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the product.
Safer Solvents and Auxiliaries Performing reactions in water or under solvent-free conditions.
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure, often facilitated by catalysts.
Use of Renewable Feedstocks Investigating the synthesis of lactone and aldehyde precursors from biomass-derived sources.

Emerging Research Trends in Highly Functionalized Lactones and α,β-Unsaturated Aldehydes

The fields of highly functionalized lactones and α,β-unsaturated aldehydes are dynamic areas of chemical research, driven by the need for new synthetic methodologies and the discovery of novel bioactive molecules.

A major trend is the development of novel catalytic methods for the asymmetric synthesis of chiral lactones. This includes copper-catalyzed radical oxyfunctionalization of alkenes, which provides access to a wide array of enantiomerically enriched lactones. nih.gov Direct C-H functionalization is another cutting-edge strategy for the construction of lactone rings, offering a more direct and atom-economical approach compared to traditional methods that require pre-functionalized starting materials. nih.govyoutube.com

α,β-Unsaturated aldehydes are increasingly recognized as versatile "building blocks" in organic synthesis. nih.govmdpi.comresearchgate.net They are key precursors in the synthesis of complex natural products and pharmaceuticals. Research is focused on developing new reactions that exploit the unique reactivity of these compounds, including novel cycloaddition and multicomponent reactions that can rapidly build molecular complexity. The synthesis of α,β-unsaturated lactones from readily available starting materials like homoallylic alcohols is also an area of active investigation. nih.govorganic-chemistry.org

The lactone motif is frequently found in molecules used for chemical communication between organisms, which drives further research into their synthesis and biological function. rsc.org

Table 4: Emerging Research Trends

Research TrendDescription
Asymmetric Catalysis Development of new chiral catalysts for the enantioselective synthesis of functionalized lactones. nih.gov
C-H Functionalization/Activation Direct conversion of C-H bonds to C-O or C-C bonds to form lactone rings, improving synthetic efficiency. nih.govyoutube.com
Multicomponent Reactions Combining three or more reactants in a single operation to synthesize complex molecules containing the α,β-unsaturated aldehyde motif.
Novel Cycloaddition Strategies Exploring new dienophiles and dienes for the construction of complex polycyclic systems from α,β-unsaturated precursors. nih.gov
Biocatalytic Synthesis Utilizing engineered enzymes for the highly selective and sustainable production of chiral lactones and their precursors. researchgate.net

Q & A

Q. What are the recommended synthetic routes for (2-Oxooxolan-3-ylidene)acetaldehyde, and how do reaction conditions influence product purity?

  • Methodological Answer :
    The compound can be synthesized via condensation reactions involving acetaldehyde derivatives and cyclic ketones. For example, acetaldehyde analogs are often reacted with oxolane derivatives under acidic or basic catalysis (e.g., sodium acetate or NaBH₄ reduction steps) . Oxidation of secondary alcohols using K₂Cr₂O₇ in acidic media or LiAlH₄ reduction of ketones may yield intermediates . Key factors include:
    • Temperature : Low temperatures (0–10°C) minimize side reactions like polymerization .
    • Solvent Choice : Polar aprotic solvents (e.g., THF, DMF) enhance reaction control .
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity .

Q. How can spectroscopic techniques distinguish this compound from structurally similar aldehydes?

  • Methodological Answer :
    • Core-Level Spectroscopy : Oxygen K-edge X-ray absorption spectroscopy (XAS) identifies π* transitions at ~531.5 eV, characteristic of conjugated carbonyl systems. Carbon K-edge spectra differentiate aldehyde vs. ketone environments .
    • NMR : 13C^{13}\text{C} NMR resolves sp² carbons (δ 190–200 ppm for aldehydes) and oxolane ring carbons (δ 70–90 ppm) .
    • IR Spectroscopy : Stretching vibrations at ~1720 cm⁻¹ (C=O) and ~2800 cm⁻¹ (aldehyde C-H) confirm functional groups .

Q. What reactive pathways dominate in this compound under ambient conditions?

  • Methodological Answer :
    • Oxidation : Forms carboxylic acid derivatives via strong oxidants (e.g., KMnO₄), requiring pH control to avoid over-oxidation .
    • Nucleophilic Addition : Reacts with amines or thiols at the aldehyde group, with regioselectivity influenced by steric hindrance from the oxolane ring .
    • Tautomerization : The α,β-unsaturated system may shift between enol and keto forms, detectable via UV-Vis (λmax ~270 nm) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in quantifying this compound across analytical platforms?

  • Methodological Answer :
    Discrepancies arise from matrix effects (e.g., bound vs. free acetaldehyde in biological samples) and instrument calibration. Strategies include:
    • Calibration Standardization : Use isotopically labeled internal standards (e.g., d₄-acetaldehyde) for GC-MS or LC-MS .
    • Cross-Validation : Compare PTR-MS (m/z 45) with DNPH-HPLC results, adjusting for interference from co-eluting aldehydes .
    • Bound Acetaldehyde Analysis : Hydrolyze samples with H₂SO₄ to release bound forms .

Q. What computational methods best predict the electronic structure of this compound, and how do they align with experimental data?

  • Methodological Answer :
    • CVS-CCSD/CVS-CC2 : These methods accurately model core-excited states (e.g., 1s→π* transitions) but require large basis sets (aug-cc-pVTZ) for oxygen and carbon .
    • Discrepancy Mitigation : Experimental XAS data (e.g., 535.4 eV for 3s states) validate theoretical predictions. Adjust basis sets or include solvent effects in DFT calculations to reduce energy offsets .

Q. How does this compound interact with alcohol dehydrogenase (ADH) compared to acetaldehyde?

  • Methodological Answer :
    • Enzyme Kinetics : Use recombinant ADH isoforms (e.g., ADH1B) and measure KmK_m and VmaxV_{max} via UV-Vis monitoring of NADH production .
    • Structural Modeling : Docking simulations (e.g., AutoDock Vina) reveal steric clashes from the oxolane ring, reducing binding affinity vs. acetaldehyde .
    • Genetic Score Analysis : Incorporate SNPs (e.g., rs1229984 in ADH1B) to assess metabolic variability in in vitro assays .

Q. What experimental designs address the reversibility of acetaldehyde condensation products in oxidation studies?

  • Methodological Answer :
    • Isotopic Tracing : Use 13C^{13}\text{C}-labeled acetaldehyde to track reversible adducts (e.g., with SO₂ or phenolic compounds) via NMR .
    • Kinetic Modeling : Fit time-resolved UV-Vis or MS data to pseudo-first-order rate equations, accounting for equilibrium constants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.